N-(2-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl urea group at position 5 and a thioacetamide bridge linked to a 2-ethoxyphenyl moiety. The structure combines electron-withdrawing (fluorophenyl) and electron-donating (ethoxyphenyl) groups, which may enhance its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3S2/c1-2-28-15-6-4-3-5-14(15)22-16(26)11-29-19-25-24-18(30-19)23-17(27)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,22,26)(H2,21,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSLFEREQSMKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound with promising biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications.
Compound Overview
Chemical Structure:
The compound features several functional groups:
- Thiadiazole ring : Known for diverse biological activities.
- Ureido group : Enhances interaction with biological targets.
- Ethoxyphenyl moiety : Potentially increases solubility and bioavailability.
Molecular Weight: 447.5 g/mol
CAS Number: 886935-51-9
Biological Activity
Research indicates that compounds containing thiadiazole rings often exhibit significant biological activities, including:
- Antimicrobial properties
- Anti-inflammatory effects
- Anticancer activity
Anticancer Activity
Studies on related thiadiazole derivatives have shown promising results against various cancer cell lines. For instance:
- Compounds similar to this compound demonstrated cytotoxic effects with IC50 values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) .
The mechanism of action for thiadiazole derivatives often involves:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of apoptosis , as demonstrated through fluorescence-activated cell sorting (FACS) analysis.
- Binding affinity studies revealing interactions with tubulin and other cellular targets .
Structure-Activity Relationship (SAR)
The unique combination of the ethoxyphenyl and ureido functionalities in this compound suggests enhanced biological potency compared to simpler thiadiazole derivatives. The following table summarizes structural features and their implications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1,3,4-Thiadiazol-2-yl)acetamide | Contains a thiadiazole ring | Moderate |
| 5-Amino-1,3,4-thiadiazole | Basic thiadiazole derivative | Low |
| 4-Fluorophenylurea | Ureido group without thiadiazole | Low |
| N-(2-Ethoxyphenyl)-Thiadiazole | Enhanced solubility and bioavailability | High |
Case Studies
Several studies have evaluated the cytotoxic properties of similar compounds:
- A study on 1,3,4-thiadiazole derivatives demonstrated significant inhibition of growth in various tumor cell lines with IC50 values ranging from 0.74 to 10 μg/mL .
- Another research highlighted the importance of substituents on the C-5 phenyl ring for enhancing cytotoxic activity against prostate tumor cell lines .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Core Heterocycle : The 1,3,4-thiadiazole core (target and compounds 3, 4j) is associated with stronger enzyme inhibition (e.g., Akt) compared to oxadiazole (5d) or thiazole () derivatives .
- Substituent Effects :
- The 4-fluorophenyl urea group (target and 4j) enhances hydrogen bonding and π-π interactions, critical for Akt inhibition .
- Replacement of 2-ethoxyphenyl with benzothiazole (4j) increases molecular weight (456.56 vs. 470.59) but may reduce blood-brain barrier penetration .
- Chlorophenyl (compound 3) vs. fluorophenyl (target): Fluorine’s smaller size and higher electronegativity improve target selectivity and metabolic stability .
Key Observations:
Q & A
Q. What are the key synthetic steps and critical reaction conditions for preparing N-(2-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide?
The synthesis involves sequential reactions:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with POCl₃ or other dehydrating agents (90°C, reflux, 3 hours) .
- Step 2 : Introduction of the ureido group through coupling reactions with 4-fluorophenyl isocyanate under anhydrous conditions (dry DMF, nitrogen atmosphere) .
- Step 3 : Thioether linkage formation between the thiadiazole and acetamide moieties using a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) .
Critical conditions : Temperature control (±2°C), solvent purity, and reaction time optimization are essential to prevent side reactions (e.g., hydrolysis of the thioether bond) .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethoxyphenyl group (δ ~6.8–7.4 ppm for aromatic protons) and thiadiazole ring (δ ~160–170 ppm for carbons) .
- Mass spectrometry (GC-MS or LC-MS) : Validates molecular weight (e.g., theoretical vs. observed m/z values; discrepancies ≤0.1% indicate purity) .
- IR spectroscopy : Identifies urea C=O stretching (~1650–1700 cm⁻¹) and thioacetamide S-C=O (~1250 cm⁻¹) .
- Melting point analysis : Sharp melting points (e.g., 260–265°C) confirm crystallinity and purity .
Q. What preliminary assays are recommended to assess its biological activity?
- Enzyme inhibition assays : Test against kinases (e.g., VEGFR-2, BRAF) using fluorescence-based or colorimetric methods (IC₅₀ determination) .
- Antiproliferative screening : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
- Solubility profiling : Measure logP via shake-flask method to predict bioavailability .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
- Byproduct analysis : Use HPLC to identify impurities (e.g., unreacted intermediates or hydrolyzed products) .
- Catalyst screening : Test Pd-based catalysts for coupling steps or phase-transfer catalysts for thioether formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15–20% .
Q. How to resolve contradictions in molecular weight data between theoretical and experimental GC-MS results?
- Orthogonal validation : Cross-check with high-resolution mass spectrometry (HRMS) to confirm isotopic patterns .
- Isotopic labeling : Synthesize a deuterated analog to distinguish between fragmentation artifacts and true molecular ions .
- Thermal stability tests : Perform TGA to rule out decomposition during MS ionization .
Q. What advanced methods elucidate the compound’s mechanism of action in kinase inhibition?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with VEGFR-2’s ATP-binding pocket (focus on hydrogen bonding with urea and thiadiazole groups) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
- Mutagenesis studies : Engineer kinase mutants (e.g., TYR-1053→ALA in VEGFR-2) to identify critical binding residues .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., 4-Cl or 4-OCH₃) or thiadiazole (e.g., methyl or nitro substituents) groups .
- Bioisosteric replacement : Replace the thioacetamide linker with sulfonamide or carbamate groups to assess potency changes .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .
Q. What computational approaches predict metabolic stability and toxicity?
- ADMET prediction : Use SwissADME or pkCSM to estimate CYP450 metabolism, hERG inhibition, and Ames test outcomes .
- Molecular dynamics (MD) simulations : Simulate liver microsome environments (e.g., CYP3A4 binding) to identify vulnerable metabolic sites .
- DEREK Nexus : Screen for structural alerts (e.g., thioether-related hepatotoxicity) .
Q. How to address batch-to-batch variability in biological activity?
- Quality control protocols : Implement strict HPLC purity thresholds (>98%) and NMR fingerprinting for each batch .
- Polymorph screening : Use X-ray crystallography to identify stable crystalline forms with consistent bioactivity .
- Stability-indicating methods : Perform accelerated degradation studies (40°C/75% RH) to monitor potency over time .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
- Xenograft models : Test antitumor efficacy in nude mice with HT-29 colon cancer xenografts (dose range: 10–50 mg/kg, oral gavage) .
- Toxicokinetics : Measure plasma half-life (t₁/₂) and organ distribution via LC-MS/MS .
- Histopathology : Assess liver/kidney toxicity through H&E staining and serum biomarkers (ALT, creatinine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
